![molecular formula C18H27N7O3 B2527290 Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate CAS No. 2034209-38-4](/img/structure/B2527290.png)
Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate
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Overview
Description
The compound "Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system known to be present in compounds with cardiovascular activities . The presence of a pyrrolidinyl group suggests potential for interaction with biological targets, as pyrrolidine rings are often found in bioactive molecules .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the use of di-tert-butyl peroxide (DTBP) as an oxidative radical cyclization agent has been shown to be effective in constructing 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidines, which share a similar triazole core to the compound . Additionally, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocycles, including pyrrolidine, has been reported, indicating that the tert-butyl group can be a significant substituent in these systems .
Molecular Structure Analysis
The molecular structure of related tert-butyl carbamate compounds has been characterized using techniques such as 2D heteronuclear NMR experiments . These studies provide insights into the spatial arrangement of atoms within the molecule and can help predict the reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of the tert-butyl group in the context of heterocyclic compounds has been explored. For example, di-tert-butyl ethynylimidodicarbonate has been used as a synthon for the β-aminoethylation of organic electrophiles, which could be relevant for the modification of the compound . The tert-butyl group can also influence the electronic properties of the molecule, affecting its reactivity in various chemical reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds with tert-butyl groups and heterocyclic systems have been studied. These compounds often exhibit significant biological activities, such as coronary vasodilating and antihypertensive effects . The physical properties such as solubility, melting point, and stability can be inferred based on the functional groups present in the molecule.
Scientific Research Applications
Cardiovascular Agent Potential
Research on 1,2,4-triazolo[1,5-a]pyrimidines fused with various heterocyclic systems, including pyrrole and pyridazine, has shown significant promise in cardiovascular applications. Specifically, a compound similar in structure to the one demonstrated potent coronary vasodilating activity and antihypertensive effects, suggesting potential as a cardiovascular agent (Sato et al., 1980).
Antileukemic Activity
Compounds with a structure incorporating elements of the tert-butyl carbamate moiety, particularly those fused with pyrrole and involved in tricyclic heterocycles, have been synthesized and shown to possess in vivo activity against P388 lymphocytic leukemia. This suggests potential therapeutic applications in treating leukemia (Anderson et al., 1988).
Organic Synthesis and Chemical Reactions
The tert-butyl carbamate structure is also significant in the field of organic synthesis and chemical reactions. Studies have demonstrated its utility in the divergent synthesis of various compounds such as 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, indicating its versatility as a building block in synthetic chemistry (Rossi et al., 2007).
Photocatalyzed Reactions
Recent research has also explored the use of tert-butyl carbamate derivatives in photocatalyzed reactions, specifically in the amination of o-hydroxyarylenaminones. This has opened new avenues for assembling 3-aminochromones under mild conditions, highlighting the compound's potential in photoredox-catalyzed synthetic processes (Wang et al., 2022).
Antihistaminic and Anti-inflammatory Properties
Furthermore, derivatives of triazolo[1,5-b]pyridazines, which share a core structural motif with the compound , have been synthesized and evaluated for their antihistaminic activities and inhibitory effects on eosinophil infiltration. This suggests potential applications in the treatment of allergic conditions and inflammation (Gyoten et al., 2003).
Future Directions
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other non-covalent interactions .
Biochemical Pathways
Compounds containing a pyrrolidine ring are known to influence a wide range of biochemical pathways, often through their interaction with various biological targets .
Result of Action
Compounds containing a pyrrolidine ring are known to have a variety of biological effects, often as a result of their interaction with various biological targets .
Action Environment
It is known that the biological activity of compounds can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other molecules .
properties
IUPAC Name |
tert-butyl N-[1-oxo-1-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino]propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O3/c1-12(20-17(27)28-18(2,3)4)16(26)19-11-15-22-21-13-7-8-14(23-25(13)15)24-9-5-6-10-24/h7-8,12H,5-6,9-11H2,1-4H3,(H,19,26)(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTFWMIIMKPYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN=C2N1N=C(C=C2)N3CCCC3)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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